(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate

Aqueous stability Phenylpropanoid decomposition In-vitro assay reliability

(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate (CAS 94723-93-0), also referred to as trans-p-acetoxycinnamyl alcohol or trans-4-acetoxycinnamyl alcohol, is a naturally occurring phenylpropanoid ester (C₁₁H₁₂O₃, MW 192.21) isolated from Alpinia galanga (greater galangal) rhizomes. The compound features an (E)-configured propenyl linker bearing a terminal hydroxymethyl group, with a phenolic acetate substitution at the para position of the benzene ring.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 94723-93-0
Cat. No. B2874701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate
CAS94723-93-0
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C=CCO
InChIInChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+
InChIKeyMUHNYWKQFOFBRC-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate (CAS 94723-93-0) – A Differentiated Phenylpropanoid from Alpinia galanga for Antileishmanial, Insecticidal, and CNS-Permeability Research


(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate (CAS 94723-93-0), also referred to as trans-p-acetoxycinnamyl alcohol or trans-4-acetoxycinnamyl alcohol, is a naturally occurring phenylpropanoid ester (C₁₁H₁₂O₃, MW 192.21) isolated from Alpinia galanga (greater galangal) rhizomes [1]. The compound features an (E)-configured propenyl linker bearing a terminal hydroxymethyl group, with a phenolic acetate substitution at the para position of the benzene ring [2]. It belongs to the phenol ester class and is co‑isolated alongside structurally related phenylpropanoids—p‑coumaryl diacetate, 1′‑acetoxychavicol acetate (ACA), and 1′‑acetoxyeugenol acetate (AEA)—each displaying distinct bioactivity and stability profiles that preclude simple interchangeability [3].

Why Generic Phenylpropanoid Substitution Fails for (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate (CAS 94723-93-0)


Co‑occurring phenylpropanoids from Alpinia galanga—although structurally related—diverge sharply in aqueous stability, membrane permeability, and target‑specific potency. For instance, the widely studied 1′‑acetoxychavicol acetate (ACA) undergoes rapid hydrolysis in physiological buffers (≈58% degradation in 4 h), whereas (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate exhibits markedly slower decomposition (≈8%), a difference that directly impacts the reliability of in‑vitro assay results [1]. Similarly, the antileishmanial IC₅₀ values span a 4.2‑fold range among the four most active congeners, meaning that substituting one phenylpropanoid for another without empirical verification can yield misleading structure–activity conclusions [2]. The quantitative evidence below demonstrates precisely where this compound differentiates from its closest analogs and why procurement decisions must be compound‑specific rather than class‑based.

Quantitative Differentiation Evidence for (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate vs. Closest Phenylpropanoid Analogs


Superior Aqueous Stability vs. 1′-Acetoxychavicol Acetate (ACA) and 1′-Acetoxyeugenol Acetate (AEA)

In a head‑to‑head stability study conducted in phosphate‑buffered saline (PBS, pH 7.4) at 37 °C for 4 h, (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate (compound 7) exhibited only 8.04% decomposition, compared to 57.78% for ACA (compound 9) and 14.32% for AEA (compound 10) [1]. The remaining five isolated constituents showed no detectable decomposition under identical conditions [1]. This demonstrates that the target compound occupies a distinct stability niche—substantially more robust than the di‑acetate congeners ACA and AEA, yet measurably less inert than the fully stable non‑esterified phenylpropanoids.

Aqueous stability Phenylpropanoid decomposition In-vitro assay reliability

Moderate Antileishmanial Potency with a Differentiated Selectivity Window vs. More Potent Congeners

In the same study that first reported antileishmanial activity for Alpinia galanga phenylpropanoids, (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate (compound 5) displayed an IC₅₀ of 79.9 µM against L. donovani promastigotes, whereas its closest co‑isolated analogs showed 2.0‑ to 4.2‑fold greater potency: p‑coumaryl diacetate (compound 2) IC₅₀ = 39.3 µM, ACA (compound 3) IC₅₀ = 32.9 µM, and AEA (compound 4) IC₅₀ = 18.9 µM [1]. The 4.2‑fold lower potency of the target compound relative to AEA, combined with its markedly superior aqueous stability, defines a differential profile suited for applications where moderate target engagement is desired over maximal acute potency.

Antileishmanial activity Leishmania donovani promastigotes Phenylpropanoid SAR

Greater Insecticidal Potency Against Oriental Fruit Fly vs. (E)-p-Coumaryl Alcohol Ethyl Ether

In adult topical/contact bioassays against Bactrocera dorsalis (oriental fruit fly), (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate achieved an LC₅₀ of 3,654 ppm at 24 h, representing a 1.11‑fold greater potency than the co‑isolated (E)-p‑coumaryl alcohol ethyl ether (LC₅₀ = 4,044 ppm) [1]. Both isolated compounds were more active than the crude hexane extract (LC₅₀ = 4,866 ppm), confirming that the target compound is the single most potent insecticidal phenylpropanoid identified from A. galanga rhizomes in this assay system [1].

Botanical insecticide Bactrocera dorsalis Phenylpropanoid toxicity

Qualified Blood–Brain Barrier Permeability vs. BBB‑Negative Galanganols

In the PAMPA‑BBB assay, (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate (compound 7) recorded a log Pe value > −6.0 (approximately −4.3 to −4.5), meeting the threshold for BBB‑positive classification, in contrast to galanganol A (compound 5, log Pe = −6.11) and galanganol B (compound 6, log Pe = −6.14), which were classified as BBB‑negative [1]. The target compound's permeability was flagged as potentially inaccurate due to the observed 8.04% aqueous decomposition; however, its nominal log Pe still exceeded that of the stable BBB‑positive constituents trans‑p‑coumaryl alcohol (log Pe = −5.86) and p‑OH‑benzaldehyde (log Pe = −5.56), suggesting a genuine permeability advantage conferred by the acetate ester moiety [1].

Blood-brain barrier permeability PAMPA-BBB CNS drug delivery

Mono‑Acetate Structural Differentiation from the Di‑Acetate Analog p‑Coumaryl Diacetate

The target compound is a mono‑acetate ester (acetyl group at the phenolic oxygen only), whereas p‑coumaryl diacetate (CAS 113944-48-2) bears acetyl groups at both the phenolic and the allylic alcohol positions [1]. This structural difference has functional consequences: the mono‑acetate retains a free allylic hydroxyl group that can participate in hydrogen bonding, while the di‑acetate eliminates all hydrogen‑bond donor capacity (topological polar surface area 52.6 Ų, H‑bond donor count = 0) . The presence of the free hydroxyl in the target compound correlates with its intermediate aqueous stability (8.04% decomposition) relative to the highly labile di‑acetate ACA (57.78% decomposition) and the fully stable non‑acetylated trans‑p‑coumaryl alcohol [2], suggesting that progressive acetylation of phenylpropanoid hydroxyls systematically destabilizes the scaffold in aqueous media.

Structure-property relationships Acetate ester stability Phenylpropanoid hydrolysis

High-Impact Application Scenarios for (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate (CAS 94723-93-0) Based on Quantitative Differentiation Evidence


Antileishmanial Lead Scaffold with Built‑in Aqueous Stability

In antileishmanial drug discovery, (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate serves as a moderately potent yet aqueously stable phenylpropanoid scaffold (IC₅₀ = 79.9 µM against L. donovani promastigotes; 8.04% decomposition in PBS over 4 h) for structure‑based lead optimization [1]. Unlike ACA and AEA, which degrade rapidly under assay conditions and may confound dose–response determinations, the target compound maintains its concentration throughout multi‑hour incubation, enabling more reliable SAR exploration [2]. Its mono‑acetate architecture also preserves a free allylic hydroxyl for synthetic modification [1].

Botanical Insecticide Reference Standard Against Tephritid Fruit Flies

As the most potent isolated phenylpropanoid from A. galanga against Bactrocera dorsalis adults (LC₅₀ = 3,654 ppm at 24 h), the target compound is the logical choice as a reference standard or active ingredient in botanical insecticide development targeting oriental fruit fly and related tephritid pests [3]. Its superior activity over the crude hexane extract (LC₅₀ = 4,866 ppm) and the ethyl ether analog (LC₅₀ = 4,044 ppm) supports its use in formulation efficacy benchmarking [3].

CNS‑Permeable Phenylpropanoid Probe for Neuropharmacology

The positive PAMPA‑BBB classification of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate (nominal log Pe ≈ −4.3 to −4.5) contrasts with the BBB‑negative galanganols and supports its selection as a CNS‑penetrant phenylpropanoid probe [2]. Although the absolute permeability value requires confirmation under stability‑controlled conditions, the compound's permeability signal—exceeding that of trans‑p‑coumaryl alcohol by approximately 1.4–1.6 log units—warrants its prioritization in neuropharmacology screening cascades where BBB penetration is a prerequisite [2].

Analytical Marker Compound for Alpinia galanga Quality Control

Given its well‑characterized stability profile, defined (E)‑stereochemistry, and established chromatographic behavior in UHPLC‑DAD and UHPLC‑HR‑MS systems, (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate is suited as a chemical marker for the authentication and standardization of A. galanga rhizome extracts [2]. Its intermediate stability reduces the risk of marker degradation during sample preparation compared to ACA or AEA, supporting more robust quality control workflows [2].

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